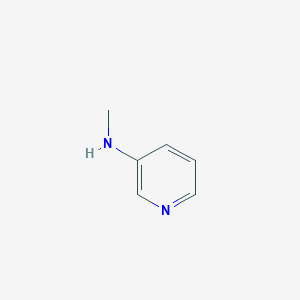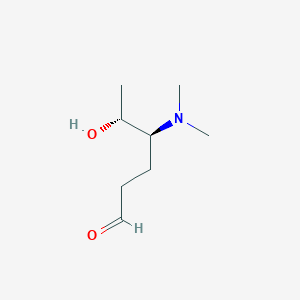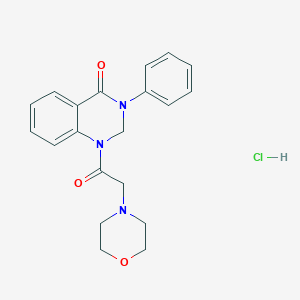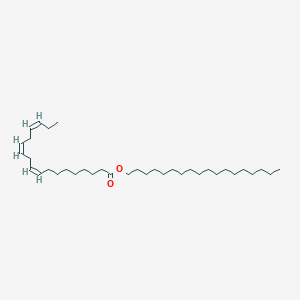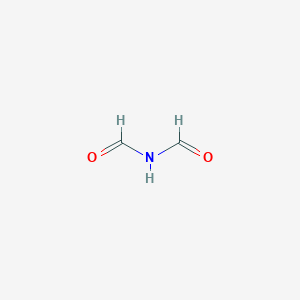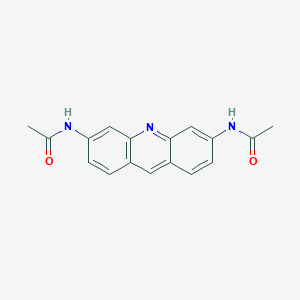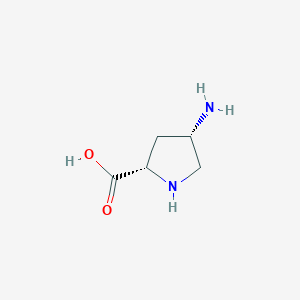
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions with various substances, which can provide insights into the behavior of similar compounds like the one . For instance, the crystalline adducts formed between substituted salicylic acids and 4-aminopyridine demonstrate the importance of hydrogen bonding and the formation of supramolecular synthons in the solid-state structures of these compounds . Similarly, the synthesis of 2-arylpyrrolidine-1-carboxamides indicates the potential for creating diverse structures by manipulating the functional groups on the pyrrolidine ring .
Synthesis Analysis
The synthesis of related compounds, such as 2-arylpyrrolidine-1-carboxamides, involves acid-catalyzed cyclization reactions, which could be relevant for synthesizing "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" . The mild reaction conditions and use of common solvents and catalysts suggest that a similar approach might be applicable for the synthesis of the compound , potentially yielding good to high yields.
Molecular Structure Analysis
The molecular structure of compounds similar to "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" can be analyzed through X-ray diffraction methods, as demonstrated by the studies on molecular adducts of 2-aminopyrimidine and 3-amino-1,2,4-triazole with heterocyclic carboxylic acids . These methods allow for the determination of the crystal structure and the identification of key interactions, such as hydrogen bonding, which are crucial for the stability and properties of the compound.
Chemical Reactions Analysis
The chemical reactions involving compounds with aminopyrrolidine or aminopyridine structures often result in the formation of hydrogen bonds and ionic complexes, as seen in the co-crystallizations of substituted salicylic acids with 4-aminopyridine . These interactions are significant as they influence the overall structure and reactivity of the compounds. The formation of supramolecular synthons is a common outcome, which could also be expected in reactions involving "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" can be inferred from their crystalline structures and the nature of their interactions. For example, the presence of hydrates and solvates in the crystalline adducts of substituted salicylic acids with 4-aminopyridine suggests that solubility and hydration are important factors to consider . The robust nature of carboxylic acid-N-pyridine hydrogen bonds in the cocrystals of 2-amino-4-nitrobenzoic acid indicates that similar interactions could affect the solubility and melting points of "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" .
Aplicaciones Científicas De Investigación
Application in Glioma Imaging
- Summary of the Application: The compound “(2S,4S)-4– [18F]FPArg” is a tracer used in PET imaging for the diagnosis and treatment evaluation of gliomas . Gliomas are a type of brain tumor, and this compound is expected to provide accurate imaging information for early diagnosis, staging, and prognosis evaluation .
- Methods of Application or Experimental Procedures: The radiolabeled precursor of “(2S,4S)-4– [18F]FPArg” is synthesized, and its yield can be improved by increasing the amount of the radiolabeling precursor . The tracer is then used in PET imaging procedures .
- Results or Outcomes: Biodistribution experiments confirmed that “(2S,4S)-4– [18F]FPArg” could be quickly cleared out in a wild type mouse . Cell uptake experiments and U87MG tumor mouse microPET–CT imaging experiments showed that the tumor had high uptake of “(2S,4S)-4– [18F]FPArg” and the clearance was slow, but “(2S,4S)-4– [18F]FPArg” was rapidly cleared in normal brain tissue . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that “(2S,4S)-4– [18F]FPArg” can penetrate the blood–brain barrier and image gliomas with high contrast .
Application in Synthesis of Hydroxyprolines
- Summary of the Application: “(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid” is used in the synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline . These compounds are important in the study of the structure and function of proteins.
- Methods of Application or Experimental Procedures: The compound is synthesized from commercially available starting materials with excellent diastereoselectivity .
- Results or Outcomes: The result is the production of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline in enantiomerically pure form .
Application in Chemical Synthesis
- Summary of the Application: “(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid” is a compound that can be synthesized from "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" . This compound has potential applications in various chemical reactions.
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The result is the production of "(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid" .
Application in Synthesis of Perfluoro-tert-butyl 4-Hydroxyproline
- Summary of the Application: “(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline” were synthesized from "(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid" . These compounds are important in the study of the structure and function of proteins.
- Methods of Application or Experimental Procedures: The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .
- Results or Outcomes: The result is the production of “(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline” in enantiomerically pure form .
Propiedades
IUPAC Name |
(2S,4S)-4-aminopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




